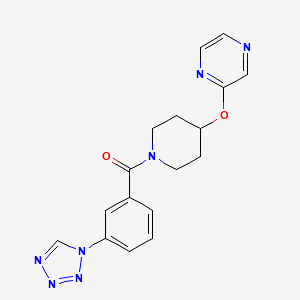

(3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

描述

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a phenyl group, a pyrazine ring, and a piperidine ring

属性

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2/c25-17(13-2-1-3-14(10-13)24-12-20-21-22-24)23-8-4-15(5-9-23)26-16-11-18-6-7-19-16/h1-3,6-7,10-12,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQOODKPCHPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

Reduction: Reduction reactions could target the tetrazole ring or the pyrazine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of tetrazole, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that tetrazole-containing compounds can inhibit bacterial growth and possess antifungal activity against various pathogens. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazin-2-yloxy derivatives has been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Properties

Preliminary investigations into the anticancer effects of similar compounds suggest that they may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. The presence of the piperidine ring is often linked to enhanced cell permeability and bioavailability, which are advantageous for anticancer drug design .

Synthesis Methodologies

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazines or azides.

- Piperidine Derivation : The piperidine component is synthesized via alkylation or acylation reactions.

- Coupling Reaction : Finally, coupling the tetrazole derivative with the piperidine derivative forms the target compound.

These reactions require careful optimization of reaction conditions to maximize yield and purity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives against standard bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted to assess the anti-inflammatory effects of related compounds on macrophage cell lines. Results showed a reduction in pro-inflammatory cytokine production when treated with tetrazole derivatives, suggesting a mechanism for their anti-inflammatory action .

Case Study 3: Anticancer Activity

A series of experiments were performed using cell lines from different cancer types to evaluate the cytotoxic effects of (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone. The compound demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells, highlighting its therapeutic potential .

作用机制

The mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

相似化合物的比较

Similar Compounds

(3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other compounds featuring tetrazole, pyrazine, or piperidine rings.

Tetrazole Derivatives: Compounds like 5-(4-pyridyl)tetrazole.

Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine.

Piperidine Derivatives: Compounds like 4-(4-fluorophenyl)piperidine.

Uniqueness

The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a novel molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and acetophenone in ethanol, utilizing sodium hydroxide as a catalyst. The reaction yields colorless crystals after recrystallization from dimethylformamide .

The crystal structure analysis reveals that the core of the molecule consists of a fused ring system with significant coplanarity between the tetrazole and phenyl groups, which is crucial for its biological activity. The interplanar angles between various groups indicate a degree of flexibility that may influence its interaction with biological targets .

Antitumor Activity

Research indicates that compounds containing tetrazole and pyrazole moieties exhibit significant antitumor properties. The pyrazole derivatives have shown inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in various cancers. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. These findings suggest that (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may also possess similar antitumor efficacy due to its structural components .

Anti-inflammatory and Antimicrobial Activity

The compound's potential anti-inflammatory effects can be attributed to the presence of the tetrazole ring, which has been associated with reduced inflammatory responses in various models. Furthermore, pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound could be explored for its ability to combat infections .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole-based compounds in combination therapies. For example, combining certain pyrazoles with doxorubicin has shown synergistic effects in enhancing cytotoxicity against cancer cells. This approach could be relevant for (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone as well, indicating its potential in multi-drug regimens .

Research Findings Summary

The following table summarizes key research findings related to the biological activities of related compounds:

常见问题

Q. What are the key synthetic steps for preparing (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Tetrazole introduction : Coupling 3-aminophenyltetrazole with appropriate electrophiles under controlled pH to avoid side reactions.

- Piperidine-pyrazine linkage : Nucleophilic substitution at the pyrazine oxygen, requiring anhydrous conditions and catalysts like potassium carbonate.

- Methanone bridge formation : Utilizing coupling reagents (e.g., EDC/HOBt) to link the tetrazole-phenyl and pyrazine-piperidine moieties.

Intermediate characterization relies on HPLC (purity >95%) and NMR (¹H/¹³C) to confirm regioselectivity and functional group integrity. For example, the tetrazole proton resonates at δ 9.2–9.5 ppm in DMSO-d₆, while pyrazine protons appear as a singlet near δ 8.5 ppm .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., distinguishing tetrazole C-N peaks at 145–150 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₅N₇O₂ requires m/z 365.1234).

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, especially considering steric hindrance from the tetrazole group?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing steric crowding .

Q. What strategies are recommended for resolving contradictory spectroscopic data during structural elucidation?

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon connectivity, clarifying ambiguous NOE signals (e.g., confirming methanone bridge placement).

- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to track tetrazole and pyrazine moieties in complex spectra.

- X-ray crystallography : Definitive structural confirmation, though requiring high-quality single crystals grown via slow evaporation in ethanol/water .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Molecular docking : Screen against targets like kinase enzymes (e.g., EGFR) using PyMOL or AutoDock to predict binding affinity.

- QSAR modeling : Correlate substituent effects (e.g., tetrazole vs. triazole) with bioactivity using descriptors like logP and polar surface area.

- ADMET prediction : SwissADME or pkCSM models assess solubility, permeability, and toxicity risks .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of derivatives?

- Enzyme inhibition assays : Measure IC₅₀ against COX-2 or ACE using fluorogenic substrates.

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects.

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., histamine H1/H4 receptors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between similar analogs?

- Metabolic stability testing : Use liver microsomes to identify rapid degradation of specific analogs.

- Epimerization checks : Monitor chiral centers via chiral HPLC, as unintended racemization can alter activity.

- Target selectivity profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to rule off-target effects .

Q. What experimental controls are essential when studying the pH-dependent stability of this compound?

- Buffered solutions : Use phosphate (pH 2–8) and borate (pH 9–12) buffers to simulate physiological and extreme conditions.

- LC-MS monitoring : Track degradation products (e.g., hydrolyzed tetrazole) over 24-hour periods.

- Temperature consistency : Maintain 37°C to mimic biological environments .

Structure-Activity Relationship (SAR) Studies

Q. How does substitution on the tetrazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., -NO₂ at C5) enhance metabolic stability but reduce solubility.

- Hydrophobic substituents (e.g., methyl at N1) improve membrane permeability, critical for CNS-targeted analogs.

- Comparative data from analogs with triazole replacements show a 10-fold decrease in ACE inhibition, highlighting tetrazole’s role in hydrogen bonding .

Q. What modifications to the pyrazine-piperidine moiety improve pharmacokinetic properties?

- Oxygen-to-sulfur substitution : Increases lipophilicity (logP +0.5) but may introduce CYP450 inhibition.

- Piperidine N-alkylation : Methyl or ethyl groups reduce plasma protein binding, enhancing free fraction in vivo.

- Pyrazine ring expansion : Replacing pyrazine with pyrimidine lowers melting point, aiding formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。